1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride is a chemical compound with significant implications in organic chemistry and medicinal research. Its IUPAC name is 1-[[2-(trifluoromethyl)phenyl]methyl]cyclobutan-1-amine; hydrochloride. This compound features a cyclobutane ring fused with a phenyl group that contains a trifluoromethyl substituent, which enhances its lipophilicity and potential biological activity.
The compound is synthesized through various methods, primarily involving the reaction of 2-(trifluoromethyl)benzyl chloride with cyclobutanamine in the presence of bases and solvents like dichloromethane or toluene. It is available for purchase from chemical suppliers, indicating its relevance in both academic and industrial settings .
1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride is classified as an organic compound, specifically an amine due to the presence of the amine functional group. It is also categorized under fluorinated compounds due to the trifluoromethyl group, which is known for its unique chemical properties.
The synthesis of 1-(2-(trifluoromethyl)phenyl)cyclobutanamine hydrochloride typically involves:
The reaction conditions usually require elevated temperatures to promote the formation of the desired product while minimizing side reactions. Industrial methods may optimize these conditions for larger-scale production, ensuring high yield and purity .
The molecular formula of 1-(2-(trifluoromethyl)phenyl)cyclobutanamine hydrochloride is C12H14ClF3N. The structural features include:
1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride can participate in several chemical reactions:
These reactions require careful control of conditions such as temperature and solvent choice to ensure selectivity and yield of desired products.
The mechanism of action for 1-(2-(trifluoromethyl)phenyl)cyclobutanamine hydrochloride involves its interaction with biological targets. The trifluoromethyl group enhances lipophilicity, allowing it to effectively cross cellular membranes and interact with intracellular targets.
Research indicates that this compound may modulate specific molecular pathways, although detailed studies are needed to elucidate its exact biological mechanisms .
The physical properties of 1-(2-(trifluoromethyl)phenyl)cyclobutanamine hydrochloride include:
The chemical properties include:
Relevant data from PubChem indicates these properties are consistent across various studies .
1-(2-(Trifluoromethyl)phenyl)cyclobutanamine hydrochloride has diverse applications in scientific research:
The construction of strained cyclobutane rings represents a critical strategic challenge in synthesizing bioactive compounds like 1-(2-(trifluoromethyl)phenyl)cyclobutanamine hydrochloride. Cyclobutanols serve as key precursors due to their synthetic accessibility via [2+2] cycloadditions or ketone cyclization, though their high ring strain (≈26 kcal/mol) necessitates careful reaction control to prevent undesired ring openings during functionalization [5]. Advanced transition metal-catalyzed methods have enabled direct cyclobutane functionalization while preserving ring integrity. Notably, palladium-catalyzed aminocarbonylation of cyclobutanols employs ligand-controlled regioselectivity to access 1,2-disubstituted derivatives essential for pharmaceutical scaffolds. Xantphos ligands (bite angle: 111°) favor 1,2-substituted carboxamides with >95% yield and >20:1 diastereoselectivity under optimized carbon monoxide pressure (6 bar) [5].
Structure-activity relationship (SAR) studies emphasize the significance of substituent positioning on the cyclobutane scaffold. Modifications at the 3-position of piperidine-cyclobutane hybrids demonstrate strict steric requirements, with cis-3,5-bridged analogs retaining nanomolar potency against cancer cell lines (MIA PaCa-2 IC~50~ = 1.0 μM), while sulfone derivatives exhibit complete activity loss [3]. This highlights the cyclobutane’s role as a conformationally constrained bioisostere that optimizes target binding.
Table 1: Cyclobutane Ring Formation Methodologies
Method | Conditions | Key Outcome | Limitations |
---|---|---|---|
Pd-Catalyzed Aminocarbonylation | Pd(acac)~2~, Xantphos, CO (6 bar) | 1,2-Substituted cyclobutanes; >95% yield, >20:1 dr | Requires specialized ligands |
[2+2] Photocycloaddition | UV light, photosensitizer | Direct cyclobutane formation | Limited alkene scope |
Scaffold Optimization | Ring size/position variation | 3-Substituted piperidine retains potency | Sulfone analogs lose activity |
Electrophilic trifluoromethylation enables efficient installation of the -CF~3~ group onto aromatic systems, leveraging electron-deficient reagents to overcome the group’s inherent electron-withdrawing nature. For ortho-substituted arenes like 2-trifluoromethylbenzaldehyde (precursor to the target compound’s phenyl moiety), Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium salts) provides high regioselectivity under mild conditions [2]. This reagent operates via S~N~2-type mechanisms, transferring CF~3~⁺ equivalents to electron-rich aromatic systems without requiring pre-halogenation.
Photoredox catalysis offers a complementary approach using triflyl chloride (CF~3~SO~2~Cl), generating CF~3~ radicals under visible light irradiation. This method achieves near-quantitative yields for heteroaromatic systems at ambient temperature and has been applied in synthesizing trifluoromethylated pharmaceuticals [2]. Optimization studies emphasize solvent control, where dichloroethane minimizes by-product formation, and stoichiometric adjustments to accommodate electron-deficient arenes.
Table 2: Electrophilic Trifluoromethylation Reagents
Reagent | Mechanism | Yield Range | Optimal Conditions |
---|---|---|---|
Umemoto’s Reagent | S~N~2-type CF~3~⁺ transfer | 70–92% | CH~2~Cl~2~, 25°C, 12–24 h |
Triflyl Chloride (CF~3~SO~2~Cl) | Photoredox radical | 85–98% | Ru photocatalyst, blue LED, r.t. |
Trifluoromethyl Sulfoxide | Acid-catalyzed | 60–75% | TFAA, -20°C to r.t. |
Primary amine installation on the cyclobutane scaffold employs two principal routes: reductive amination of cyclobutanone intermediates or nucleophilic substitution of activated cyclobutyl derivatives. Reductive amination excels in stereocontrol, utilizing sodium cyanoborohydride in methanol/acetic acid (pH 7) to convert in situ-generated imines to amines with >90% diastereomeric excess [6]. This method accommodates sterically hindered ketones like 1-(2-(trifluoromethyl)phenyl)cyclobutanone, where the ortho-CF~3~ group minimally impacts imine formation kinetics.
Nucleophilic substitution via cyclobutyl mesylates or halides faces significant limitations due to competing elimination pathways. Cyclobutyl bromides reacting with ammonia or phthalimide salts in acetonitrile at 60°C yield <30% amination products alongside predominant ring-opened alkenes [5] [6]. Azide reduction presents a viable alternative, where cyclobutyl azides—synthesized from corresponding bromides with sodium azide—undergo Staudinger reduction (PPh~3~, H~2~O/THF) or catalytic hydrogenation (Pd/C, H~2~) to deliver primary amines without epimerization.
Table 3: Amine Functionalization Approaches
Strategy | Conditions | Advantages | Yield |
---|---|---|---|
Reductive Amination | NaBH~3~CN, MeOH/AcOH, pH 7, 24 h | High stereoselectivity (>90% de) | 85–92% |
Azide Reduction | 1. NaN~3~, DMF; 2. PPh~3~/H~2~O or H~2~/Pd/C | No epimerization | 70–80% |
Direct Nucleophilic Substitution | NH~3~, MeCN, 60°C | Simple setup | <30% |
Salt formation is critical for enhancing the physicochemical stability and crystallinity of 1-(2-(trifluoromethyl)phenyl)cyclobutanamine. Hydrochloride conversion employs anhydrous hydrogen chloride gas bubbled through a cold (-10°C) diethyl ether solution of the free base, generating fine crystals within 1–2 hours [6]. Solvent optimization studies reveal that ethereal solvents (MTBE or diethyl ether) outperform alcohols by minimizing oiling-out, with stoichiometric control (1.05 equiv HCl) preventing dihydrochloride formation.
Recrystallization leverages differential solubility in ethanol/ethyl acetate mixtures (1:4 v/v), where the hydrochloride salt dissolves at reflux and crystallizes upon cooling to 0°C with >99.5% purity. Continuous crystallization techniques—using anti-solvent (n-heptane) addition under controlled temperature profiles—achieve consistent particle size distribution (D~90~ < 50 µm) suitable for pharmaceutical formulation. Final purification includes charcoal treatment in hot isopropanol to remove Pd residuals (<2 ppm), validated by ICP-MS analysis [5].
Table 4: Hydrochloride Salt Crystallization Protocols
Step | Optimal Conditions | Quality Metrics |
---|---|---|
Salt Formation | HCl(g) in Et~2~O at -10°C, 1–2 h | Free base ≤0.1% (HPLC) |
Recrystallization | EtOH/EtOAc (1:4), cooling to 0°C | Purity >99.5%, polymorph Form I |
Residual Metal Removal | Charcoal (0.5% w/v) in IPA, 60°C | Pd content <2 ppm (ICP-MS) |
Particle Size Control | Anti-solvent (n-heptane) addition | D~90~ < 50 µm, narrow distribution |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0